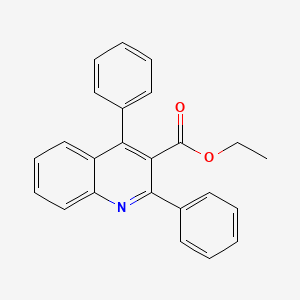

Ethyl 2,4-diphenylquinoline-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H19NO2 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

ethyl 2,4-diphenylquinoline-3-carboxylate |

InChI |

InChI=1S/C24H19NO2/c1-2-27-24(26)22-21(17-11-5-3-6-12-17)19-15-9-10-16-20(19)25-23(22)18-13-7-4-8-14-18/h3-16H,2H2,1H3 |

InChI Key |

PLDDYVBEQLRIMX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR AnalysesDetailed ¹H and ¹³C NMR data for Ethyl 2,4-diphenylquinoline-3-carboxylate could not be located in the searched literature. Typically, a ¹H NMR spectrum would reveal the chemical environment of each proton. For this compound, one would expect to observe distinct signals for the aromatic protons on the quinoline (B57606) and phenyl rings, as well as signals for the ethyl group of the ester, characterized by a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons.

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. Key resonances would include the carbonyl carbon of the ester group (typically in the 160-170 ppm region), carbons of the aromatic rings, and the two carbons of the ethyl group.

Two-Dimensional (2D) NMR Experiments (COSY, HSQC, HMBC, NOESY)Specific 2D NMR experimental data for this compound are not available. These advanced techniques are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the phenyl and quinoline ring systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning the carbon signal corresponding to each proton.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for connecting different fragments of the molecule, such as linking the phenyl rings to the quinoline core and the ethyl ester group to its attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are close to each other, providing critical information about the molecule's three-dimensional structure and conformation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Experimental IR and Raman spectra for this compound could not be sourced.

Infrared (IR) Spectroscopy would identify the functional groups present in the molecule. Key characteristic absorption bands would be expected for the C=O stretching of the ester group (around 1720 cm⁻¹), C-O stretching vibrations, C=N and C=C stretching vibrations from the aromatic quinoline system (in the 1600-1450 cm⁻¹ region), and C-H stretching from the aromatic and aliphatic parts of the molecule.

Raman Spectroscopy , being complementary to IR, would provide information on non-polar bonds and symmetric vibrations. It would be particularly useful for characterizing the vibrations of the aromatic backbone of the molecule.

Mass Spectrometry (MS, HRMS, GC-MS)

Specific mass spectrometry data for this compound are not documented in the available literature.

Mass Spectrometry (MS) would determine the molecular weight of the compound by identifying the molecular ion peak (M⁺).

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the exact molecular formula (C₂₄H₁₉NO₂).

Gas Chromatography-Mass Spectrometry (GC-MS) could be used to analyze the purity of the compound and obtain its mass spectrum, provided the compound is volatile and thermally stable enough for GC analysis. researchgate.netimrpress.com The fragmentation pattern observed in the mass spectrum would offer further structural confirmation.

Electronic Absorption Spectroscopy (UV-Vis)

No UV-Vis absorption data for this compound were found in the searched results. This technique measures the electronic transitions within a molecule. Due to the extensive conjugated aromatic system of the diphenylquinoline core, the compound is expected to absorb ultraviolet and possibly visible light, exhibiting characteristic λₘₐₓ values corresponding to its specific electronic structure.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Confirmation

By examining the crystal structures of analogous compounds, such as Ethyl 2-methyl-4-phenylquinoline-3-carboxylate and Ethyl 2,4-dichloroquinoline-3-carboxylate, we can deduce the likely structural features of the title compound.

A study of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate revealed that the quinoline ring system is essentially planar. nih.gov In this molecule, the phenyl ring at the 4-position is oriented at a significant dihedral angle relative to the quinoline plane, specifically 80.44(4)°. nih.govresearchgate.net This significant twist is a common feature in such multi-ring systems due to steric hindrance between the substituents. It is anticipated that this compound would exhibit an even more complex spatial arrangement, with the second phenyl group at the 2-position also being rotated out of the quinoline plane to minimize steric repulsion.

In the case of Ethyl 2,4-dichloroquinoline-3-carboxylate, the quinoline and carboxylate groups are also not coplanar, exhibiting a dihedral angle of 87.06(19)° between their mean planes. nih.govresearchgate.net This further underscores the tendency of substituents at the 2, 3, and 4 positions of the quinoline core to adopt non-planar orientations.

Intermolecular interactions are also crucial in determining the packing of molecules in the crystal lattice. In the crystal structure of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate, molecules are linked into centrosymmetric dimers through C—H⋯O interactions. nih.gov Additionally, π–π stacking interactions between the quinoline ring systems of adjacent molecules contribute to the stability of the crystal structure. nih.gov Similar intermolecular forces, including hydrogen bonding and π–π stacking, would be expected to play a significant role in the crystal packing of this compound.

| Parameter | Ethyl 2-methyl-4-phenylquinoline-3-carboxylate nih.gov | Ethyl 2,4-dichloroquinoline-3-carboxylate nih.gov |

|---|---|---|

| Chemical Formula | C19H17NO2 | C12H9Cl2NO2 |

| Formula Weight (g/mol) | 291.34 | 270.10 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21/c |

| a (Å) | 9.0282(10) | 8.5860(4) |

| b (Å) | 9.362(1) | 19.9082(11) |

| c (Å) | 10.7258(10) | 7.1304(4) |

| α (°) | 69.765(8) | 90 |

| β (°) | 66.733(8) | 100.262(1) |

| γ (°) | 70.605(8) | 90 |

| Volume (ų) | 761.08(15) | 1199.32(11) |

| Z | 2 | 4 |

Electrochemical Characterization Methodologies

The electrochemical behavior of quinoline derivatives is of significant interest due to their potential applications in various fields, including materials science and medicinal chemistry. mdpi.com Techniques such as cyclic voltammetry are employed to study the redox properties of these molecules, providing information on their oxidation and reduction potentials.

The nature and position of substituents on the quinoline ring have a strong influence on the electrochemical properties. mdpi.com The presence of two electron-withdrawing phenyl groups in this compound is likely to affect its redox potentials. The antioxidant activity observed in some quinoline derivatives is attributed to the nitrogen atom in the hydroquinoline ring, which can stabilize a radical, suggesting a propensity for oxidation. researchgate.net

Computational and Theoretical Investigations of Ethyl 2,4 Diphenylquinoline 3 Carboxylate and Analogues

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and electronic properties, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the corresponding energy gap. These parameters are crucial for predicting a molecule's reactivity and kinetic stability.

Despite a thorough search, no specific studies detailing the DFT-based geometry optimization or the frontier molecular orbital analysis of Ethyl 2,4-diphenylquinoline-3-carboxylate were identified. Research on analogous compounds, such as quinoline-3-carboxamide (B1254982) derivatives, has utilized DFT to understand their interactions with biological targets.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Characteristics and Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a preferred method for calculating the excited-state properties of molecules, including their absorption spectra and other photophysical characteristics. This information is vital for applications in materials science and photochemistry.

Specific TD-DFT studies on this compound are not available in the reviewed literature. However, TD-DFT has been employed to predict the UV-Vis spectra of other quinoline (B57606) derivatives, providing insights into their electronic transitions.

Analysis of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. These include chemical hardness, softness, electronegativity, electrophilicity, and global nucleophilicity, which are derived from the energies of the frontier molecular orbitals. These descriptors help in quantitatively assessing the reactivity of a chemical species.

There is no available data in the searched literature that specifically calculates or analyzes these molecular descriptors for this compound.

Charge Distribution and Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map provides a color-coded representation of the electrostatic potential on the electron density surface.

No MEP surface analysis for this compound has been reported in the scientific literature reviewed.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled and vacant orbitals.

Specific NBO analysis data for this compound could not be located in the available research.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the conformational landscape, stability, and dynamic behavior of molecules.

There are no published MD simulation studies specifically focusing on this compound. However, MD simulations have been instrumental in studying the stability of protein-ligand complexes involving other quinoline derivatives, particularly in the context of drug design. For instance, simulations have been used to establish the stability of interactions between quinoline-3-carboxamide derivatives and various kinases.

Theoretical Mechanistic Studies of Quinoline Formation Reactions

The formation of the quinoline scaffold, the core of this compound, can be achieved through various synthetic routes. Theoretical and computational chemistry play a crucial role in elucidating the intricate mechanisms of these reactions, providing insights into reaction pathways, transition states, and the influence of substituents on reactivity. Among the most prominent methods for quinoline synthesis are the Friedländer, Doebner-von Miller, and Conrad-Limpach-Knorr reactions. Computational studies, often employing Density Functional Theory (DFT), offer a molecular-level understanding of these complex transformations.

A highly relevant synthetic approach for structures analogous to this compound is the Friedländer annulation . This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group, such as a β-ketoester. For instance, the synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate is achieved by the reaction of (2-aminophenyl)(phenyl)methanone with ethyl acetoacetate (B1235776). nih.govresearchgate.net

Theoretical investigations of the Friedländer synthesis have explored two primary mechanistic pathways. wikipedia.orgjk-sci.comorganic-chemistry.orgresearchgate.net

Aldol-type Condensation First: In this mechanism, the initial step is an aldol-type condensation between the 2-aminoaryl ketone and the enolate of the β-ketoester. This is followed by cyclization and subsequent dehydration to form the quinoline ring.

Schiff Base Formation First: Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and the carbonyl group of the β-ketoester. This intermediate then undergoes an intramolecular aldol (B89426) condensation, followed by dehydration to yield the final quinoline product.

Computational studies help to determine the energetically more favorable pathway by calculating the activation energies of the transition states for each step. The specific reactants, catalysts (acidic or basic), and reaction conditions can influence which mechanism predominates. jk-sci.com

The Doebner-von Miller reaction is another significant method for quinoline synthesis, involving the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.comyoutube.comslideshare.net Mechanistic studies, including computational analyses and isotope scrambling experiments, have suggested a complex pathway that may involve a fragmentation-recombination mechanism. nih.gov The proposed steps include:

Initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.

Fragmentation of this adduct into an imine and a saturated ketone.

Recombination of these fragments, followed by cyclization and oxidation to form the quinoline ring.

Theoretical calculations can model the energetics of these fragmentation and recombination steps, providing support for this non-linear reaction pathway.

The Conrad-Limpach-Knorr synthesis provides access to hydroxyquinolines from anilines and β-ketoesters. The reaction conditions determine the isomeric product. Theoretical studies can rationalize this regioselectivity by examining the stability of the intermediates and the activation barriers for the cyclization step under different (kinetic vs. thermodynamic) conditions.

These computational investigations provide invaluable insights that complement experimental findings, aiding in the optimization of reaction conditions and the rational design of synthetic routes to novel quinoline derivatives.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and its counterpart, Quantitative Structure-Property Relationship (QSPR), are computational methodologies used to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity or performance in a specific application. researchgate.net In the context of this compound and its analogues, QSRR studies are particularly relevant for predicting their efficacy in applications such as corrosion inhibition.

Quinoline derivatives are recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. researchgate.net Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier. QSRR studies aim to predict the inhibition efficiency of these compounds by correlating it with calculated molecular descriptors. researchgate.netresearchgate.net These descriptors, derived from the molecular structure using computational chemistry methods like DFT, quantify various electronic and structural properties of the molecule.

The fundamental principle is that the electronic properties of the inhibitor molecule govern its interaction with the metal surface. Key molecular descriptors frequently employed in QSRR studies of quinoline-based corrosion inhibitors include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. ajchem-a.comalrasheedcol.edu.iq

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater capacity to accept electrons from the metal surface, which can also contribute to the inhibitor's performance. ajchem-a.com

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a crucial indicator of a molecule's reactivity. A smaller ΔE value generally implies higher reactivity, which often translates to better corrosion inhibition efficiency as the molecule can interact more readily with the metal surface. researchgate.netlew.ro

Dipole Moment (μ): While not always a primary indicator, the dipole moment can influence the adsorption process. However, its correlation with inhibition efficiency is not always straightforward.

Global Hardness (η) and Softness (σ): These parameters are related to the energy gap. Hard molecules have a large ΔE, while soft molecules have a small ΔE. Generally, softer molecules are more reactive and are expected to be better corrosion inhibitors. researchgate.net

Electronegativity (χ): This descriptor measures the tendency of a molecule to attract electrons.

Fraction of Electrons Transferred (ΔN): This value estimates the number of electrons transferred from the inhibitor to the metal surface. A positive ΔN value indicates electron donation, which is a key aspect of the inhibition mechanism. ajchem-a.com

QSRR models are developed by creating a dataset of quinoline analogues with experimentally determined corrosion inhibition efficiencies. The molecular descriptors for each compound are then calculated. Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that links the descriptors (independent variables) to the inhibition efficiency (dependent variable). researchgate.netresearchgate.net

For example, a typical QSRR model might take the form:

Inhibition Efficiency (%) = c0 + c1(EHOMO) + c2(ΔE) + c3(σ) + ...

Where cn are the regression coefficients. Such models not only allow for the prediction of the performance of untested quinoline derivatives but also provide insights into the key molecular features that drive effective corrosion inhibition, guiding the design of new and more potent inhibitors. researchgate.net

Interactive Data Table of Molecular Descriptors and their Correlation with Corrosion Inhibition

| Molecular Descriptor | Symbol | General Correlation with Inhibition Efficiency | Rationale |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Increases with higher EHOMO | Enhanced ability to donate electrons to the metal surface. ajchem-a.comalrasheedcol.edu.iq |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Increases with lower ELUMO | Greater ability to accept electrons from the metal surface. ajchem-a.com |

| Energy Gap | ΔE | Increases with smaller ΔE | Higher molecular reactivity leads to stronger interaction with the metal. researchgate.netlew.ro |

| Global Hardness | η | Increases with lower hardness | Lower resistance to change in electron distribution facilitates adsorption. researchgate.net |

| Global Softness | σ | Increases with higher softness | Higher reactivity and polarizability enhance interaction with the metal surface. researchgate.net |

| Fraction of Electrons Transferred | ΔN | Increases with higher ΔN | Indicates a greater tendency for the inhibitor to donate electrons to the metal. ajchem-a.com |

Chemical Transformations and Synthetic Utility of Ethyl 2,4 Diphenylquinoline 3 Carboxylate

Derivatization and Functionalization at the Ester Group

The ethyl ester group at the C3 position of the quinoline (B57606) ring is a primary site for chemical modification. Standard transformations of this carboxylate ester allow for the introduction of a variety of other functional groups, significantly diversifying the molecular structure.

Key transformations include hydrolysis, amidation, and reduction. Hydrolysis of the ethyl ester to the corresponding carboxylic acid is typically the first step toward further derivatization. This reaction is generally achieved under basic conditions, for example, by heating with sodium hydroxide (B78521) in an aqueous or alcoholic solvent, followed by acidification to yield the free 2,4-diphenylquinoline-3-carboxylic acid. nih.govacs.orggoogle.com This carboxylic acid intermediate is crucial for creating amide derivatives.

Amidation can be performed by coupling the carboxylic acid with a primary or secondary amine using standard peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like Hünig's base. organic-chemistry.orgresearchgate.net This method is highly efficient for creating a diverse library of amides. organic-chemistry.org Alternatively, direct catalytic amidation of the carboxylic acid with amines is possible using catalysts like titanium tetrafluoride. researchgate.net

Reduction of the ester group provides access to the corresponding primary alcohol, (2,4-diphenylquinolin-3-yl)methanol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent. chemguide.co.ukchemistrysteps.com The resulting alcohol can then serve as a handle for further functionalization, such as etherification or oxidation.

| Transformation | Reagents and Conditions | Product Functional Group | Reference Example |

|---|---|---|---|

| Hydrolysis | 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq) | Carboxylic Acid (-COOH) | Conversion of ethyl quinolinecarboxylate esters to carboxylic acids. nih.govacs.org |

| Amidation (via acid) | 1. Hydrolysis to acid 2. Amine (R-NH₂), HBTU, Hünig's Base | Amide (-CONH-R) | General method for direct coupling of carboxylates with amines. organic-chemistry.orgresearchgate.net |

| Reduction | LiAlH₄, Anhydrous THF | Primary Alcohol (-CH₂OH) | Standard reduction of carboxylic acids/esters to alcohols. chemguide.co.ukchemistrysteps.com |

Modifications and Functionalization of the Quinoline Core

The quinoline ring system itself is amenable to a variety of functionalization reactions, allowing for modifications beyond the ester group. These transformations can involve the introduction of new functional groups at specific positions on the carbocyclic ring or even fundamental changes to the heterocyclic skeleton.

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the precise and selective introduction of functional groups onto the quinoline core. rsc.org These reactions typically target the C5, C6, C7, and C8 positions on the benzo portion of the quinoline scaffold, as the C2 and C4 positions are already substituted and the C3 position holds the ester. nih.govnih.gov

Directing groups are often employed to control the regioselectivity of these transformations. The nitrogen atom of the quinoline ring can itself direct functionalization to the C8 position. For more complex, programmed functionalization, the quinoline can be converted to its N-oxide, which can direct reactions to the C2 and C8 positions. chemrxiv.org After these positions are functionalized, the N-oxide can be removed, allowing for subsequent reactions at other sites. chemrxiv.org

Common C-H functionalization reactions include:

Arylation: Introducing aryl groups via palladium-catalyzed coupling with aryl halides or boronic acids. nih.gov

Alkenylation: Forming carbon-carbon double bonds by reacting with alkenes, often catalyzed by rhodium or palladium complexes. nih.gov

Halogenation: Introducing halogen atoms (Cl, Br, I) which can then serve as handles for further cross-coupling reactions. nih.govresearchgate.net

Nitration: Electrophilic nitration, typically with a mixture of nitric and sulfuric acids, can introduce a nitro group onto the carbocyclic ring, although regioselectivity can be an issue without strong directing groups. researchgate.net

| Functionalization Type | Typical Catalyst/Reagent | Position(s) Targeted | Reference Concept |

|---|---|---|---|

| C-H Arylation | Pd, Cu, or Rh catalysts | C5-C8 | Direct functionalization of quinoline C-H bonds. nih.gov |

| C-H Alkenylation | Rh or Pd catalysts | C3, C5, C8 | Site-selective introduction of alkenyl groups. nih.gov |

| C-H Etherification | Copper catalysts | C5-C8 | Formation of C-O bonds at distal positions. nih.gov |

| Halogenation | N-Halosuccinimides (NCS, NBS) | Various | Chlorination of quinolone cores. researchgate.net |

| Nitration | HNO₃ / H₂SO₄ | C5, C6, C7, C8 | Electrophilic substitution on the quinoline ring. researchgate.net |

Skeletal editing is an advanced synthetic strategy that involves the precise rearrangement or substitution of atoms within a molecule's core structure. chemistryworld.com This approach allows for the transformation of one heterocyclic system into another, providing rapid access to novel molecular scaffolds that may not be available through traditional synthetic routes. researchgate.netrsc.org For quinoline derivatives, skeletal editing can involve inserting, deleting, or swapping atoms in the ring system. nih.govresearchgate.net

While specific examples starting from Ethyl 2,4-diphenylquinoline-3-carboxylate are not prevalent, general strategies developed for quinolines and other N-heterocycles are applicable in principle. These methods often proceed through dearomatization, cycloaddition, and rearomatization sequences. For instance, strategies exist for the formal exchange of a C=N pair in a pyridine (B92270) or quinoline ring for a C=C pair, effectively converting the N-heterocycle into a carbocycle. Other transformations might involve ring expansion by inserting a carbon or nitrogen atom, or ring contraction by deleting an atom. These powerful techniques offer a modern approach to diversifying core molecular structures in fields like drug discovery. nih.gov

This compound as a Versatile Synthetic Building Block for Complex Organic Architectures

The combination of a stable, polyaromatic core with multiple, distinct reactive sites makes this compound an excellent building block for the synthesis of more complex organic molecules. nih.gov Its utility stems from the ability to perform sequential and regioselective modifications at both the ester group and the quinoline ring.

This scaffold is particularly useful for constructing fused heterocyclic systems. airo.co.in For example, the ester group can be converted into a hydrazide, which can then undergo cyclization reactions with suitable reagents to form fused triazoles or other heterocyclic rings. The carboxylic acid derivative can participate in multicomponent reactions to build complex polycyclic structures, such as pyrazolo[3,4-b]quinolines. mdpi.com

Furthermore, functional groups introduced onto the quinoline core via C-H activation can be used to construct additional rings or attach complex side chains. An aryl halide introduced at the C8 position, for instance, can undergo intramolecular cyclization with a derivative of the C3-ester group to create a rigid, polycyclic system. The inherent chemical stability of the 2,4-diphenylquinoline (B373748) core ensures that it remains intact during these transformations, providing a robust foundation upon which to build molecular complexity. rsc.org

Sustainable Chemistry Approaches in Quinoline Synthesis

Adherence to Green Chemistry Principles in Quinoline (B57606) Derivative Synthesis

The core tenets of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to mitigate the environmental impact of traditional methods like the Skraup, Doebner-Von Miller, and Friedländer syntheses. mdpi.comnih.gov These classical routes often suffer from drawbacks such as the use of toxic reagents, harsh reaction conditions, and the generation of significant waste. mdpi.comnih.govnih.gov Sustainable strategies focus on key principles such as waste prevention, maximizing atom economy, and designing less hazardous chemical syntheses. ijpsjournal.com

Development of Environmentally Benign Catalytic Systems

Catalysis is a cornerstone of green chemistry, and the development of efficient, selective, and environmentally benign catalysts is crucial for the sustainable synthesis of quinolines. The focus has shifted from stoichiometric reagents to catalytic amounts of substances that can be easily recovered and reused.

Heterogeneous catalysts are preferred in green synthesis because they can be easily separated from the reaction mixture, simplifying product purification and allowing for catalyst recycling. researchgate.net This approach is both economically and environmentally advantageous. nih.gov

Nanocatalysts have emerged as highly effective due to their large surface-area-to-volume ratio, which often translates to high catalytic activity. nih.govtaylorfrancis.com Various metal-based nanoparticles, including those based on iron, copper, and zinc, have been employed in quinoline synthesis. nih.govacs.org For instance, magnetic nanoparticles such as Fe₃O₄-based systems offer the significant advantage of being easily separable from the reaction medium using an external magnet, allowing for multiple reuse cycles with minimal loss of activity. nih.gov

Metal-Organic Frameworks (MOFs) are another class of highly promising heterogeneous catalysts. bohrium.com These crystalline materials, consisting of metal ions or clusters coordinated to organic linkers, possess high porosity, large surface areas, and tunable active sites. bohrium.comacs.org Their well-defined structures can act as Lewis acid sites, effectively catalyzing reactions like the Friedländer annulation to produce quinoline derivatives under milder, often solvent-free, conditions. acs.orgnih.gov The robustness and reusability of MOFs make them a sustainable choice for industrial applications. acs.org

| Catalyst Type | Specific Catalyst Example | Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Nanocatalyst | Magnetic Fe₃O₄@PS-Arg | One-pot synthesis of 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile | Environmentally safe, solid acid, easily recyclable with a magnet. | nih.gov |

| Nanocatalyst | Nano-flake ZnO | Friedländer synthesis of polysubstituted quinolines | High efficiency, solvent-free conditions, short reaction times. | researchgate.net |

| Metal-Organic Framework (MOF) | Cu(II)-based MOF | Friedländer heteroannulation | High yield, solvent-free, reusable, dual functional (Lewis acid and base sites). | acs.org |

| Metal-Organic Framework (MOF) | g-C₃N₄-(CH₂)₃-SO₃H | Friedländer synthesis | Metal-free, excellent yield under solvent-free conditions, good reusability. | nih.gov |

To address concerns about toxic metal contamination in pharmaceutical products, there is a growing interest in metal-free synthetic routes. nih.govresearchgate.netrsc.org These protocols often utilize organocatalysts—small organic molecules that can catalyze reactions without the need for a metal center. Catalysts such as p-toluenesulfonic acid have proven effective in green quinoline synthesis. researchgate.net

Metal-free strategies provide an efficient and environmentally friendly pathway to medicinally valuable quinolines. nih.gov These methods avoid the cost and toxicity associated with many transition-metal catalysts and simplify purification processes, as there is no need to remove residual metal impurities. nih.govacs.org Research has demonstrated successful metal-free cycloisomerization and oxidative cyclization strategies to form the quinoline ring. nih.gov

Utilization of Greener Solvents (e.g., Water, Ethanol (B145695), Solvent-Free Conditions)

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often use volatile organic compounds (VOCs), which are toxic and contribute to air pollution. Green chemistry promotes the use of safer solvents or the elimination of solvents altogether.

Water and ethanol are excellent examples of green solvents. They are non-toxic, readily available, and environmentally benign. researchgate.net Several one-pot techniques for synthesizing quinoline derivatives have been successfully developed using water or ethanol as the reaction medium, often with the aid of a reusable catalyst. nih.govtandfonline.com

Solvent-free conditions , also known as neat reactions, represent an ideal green chemistry scenario. researchgate.net By running reactions without any solvent, waste is dramatically reduced, and the need for solvent removal post-reaction is eliminated. Many modern synthetic protocols, particularly those utilizing nanocatalysts or microwave assistance, are designed to run under solvent-free conditions, leading to higher efficiency and a cleaner process. researchgate.netnih.gov

| Solvent Condition | Advantages | Example Reaction | Reference |

|---|---|---|---|

| Water | Non-toxic, non-flammable, inexpensive, environmentally safe. | p-TSA catalyzed synthesis of pyrimido[4,5-b]quinolones. | tandfonline.com |

| Ethanol | Biodegradable, low toxicity, derived from renewable resources. | Amberlyst-15 catalyzed Povarov reaction. | tandfonline.com |

| Solvent-Free | Eliminates solvent waste, simplifies workup, reduces pollution, often faster reaction rates. | NF-ZnO catalyzed Friedländer synthesis of polysubstituted quinolines. | researchgate.net |

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency and Reduced Energy Consumption

Microwave-assisted organic synthesis has become a powerful tool for implementing green chemistry principles. ejbps.com Unlike conventional heating, which transfers energy inefficiently via conduction and convection, microwave irradiation directly heats the reaction mixture through molecular rotation and ionic conduction. tandfonline.com This "molecular heating" is highly efficient and results in a rapid temperature increase throughout the bulk of the reaction.

The primary advantages of microwave-assisted synthesis include dramatic reductions in reaction time, often from hours to mere minutes, and significant increases in product yields. researchgate.netnih.gov The enhanced efficiency also leads to lower energy consumption. ijpsjournal.com This technique is particularly effective for multi-component reactions and can often be performed under solvent-free conditions, further boosting its green credentials. mdpi.comresearchgate.net For example, a modification of the Friedländer methodology using microwave irradiation with neat acetic acid as both catalyst and solvent allows for the synthesis of quinolines in just five minutes in excellent yield, a significant improvement over conventional methods that take days and produce poor yields. nih.govnih.gov

| Reaction | Method | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Friedländer Quinoline Synthesis (2-aminobenzophenone with a ketone) | Conventional | Acetic acid catalyst in organic solvent, room temperature | Several days | Very poor | nih.govnih.gov |

| Microwave | Neat acetic acid, 160 °C | 5 minutes | Excellent | nih.govnih.gov |

Future Research Directions and Outlook in Quinoline Chemistry

Emerging Methodologies for Diversified Quinoline (B57606) Synthesis and Functionalization

The synthesis of the quinoline scaffold is evolving beyond classical methods like the Skraup, Friedländer, and Doebner-von Miller reactions. nih.govijpsjournal.com The focus has shifted towards green chemistry principles and advanced functionalization techniques that offer greater efficiency, selectivity, and structural diversity. ijpsjournal.comresearchgate.net

Green Synthetic Approaches: Modern synthetic strategies increasingly prioritize environmental sustainability by minimizing waste, solvent use, and energy consumption. researchgate.net Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. tandfonline.comnih.gov The use of eco-friendly solvents like water and ethanol (B145695), along with biodegradable catalysts such as p-toluenesulfonic acid (p-TSA) and malic acid, is becoming more prevalent. researchgate.nettandfonline.com Nanocatalysts are also gaining traction due to their high efficiency and reusability, offering a sustainable alternative for producing quinoline derivatives in high yields under mild conditions. nih.gov

| Green Synthesis Method | Catalyst/Medium | Key Advantages | Reported Yields |

| Microwave-Assisted | Water, Ethanol | Drastically reduced reaction times (minutes vs. hours) | 88-96% tandfonline.com |

| Biocatalyst-Mediated | Malic Acid | Environmentally benign, biodegradable catalyst | Moderate to high tandfonline.com |

| Nanocatalyst-Mediated | Metal/Metal Oxide NPs | High efficiency, reusability, mild reaction conditions | 85-96% nih.gov |

| Photocatalysis | Visible Light, Photocatalyst | Oxidant-free, mild conditions, produces H₂ as byproduct | Excellent yields acs.orgnih.gov |

Advanced Functionalization: Direct C–H bond functionalization has emerged as a powerful tool for modifying the quinoline core. nih.govnih.gov This atom- and step-economical strategy allows for the selective introduction of various functional groups onto the quinoline ring without the need for pre-functionalized starting materials. nih.govnih.govrsc.org Transition-metal catalysis, particularly with palladium, rhodium, and copper, has enabled the precise functionalization at positions that were traditionally difficult to access. nih.govacs.org These methods expand the chemical space available for creating novel quinoline-based compounds with tailored properties. rsc.orgrsc.org

Photocatalytic methods represent another frontier, utilizing visible light to drive reactions under extremely mild and often oxidant-free conditions. acs.orgnih.govrsc.orgmdpi.com This approach has been successfully used for synthesizing quinolines through cascade reactions, offering a green and efficient pathway to complex molecular architectures. mdpi.com

Advanced Computational Chemistry for Predictive Design and Deeper Mechanistic Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application in quinoline chemistry is rapidly expanding. mdpi.comresearchgate.net In silico techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and Density Functional Theory (DFT) calculations are accelerating the design of new quinoline derivatives and providing profound insights into reaction mechanisms. mdpi.combiointerfaceresearch.comnih.gov

Predictive Design: Ligand-based and structure-based drug design, facilitated by computational tools, allows for the virtual screening of vast libraries of quinoline compounds to identify candidates with high potential. mdpi.commdpi.com By modeling the interactions between quinoline derivatives and biological targets, researchers can predict binding affinities and optimize molecular structures for enhanced activity before undertaking costly and time-consuming laboratory synthesis. mdpi.comresearchgate.netnih.gov For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been used to correlate the three-dimensional structures of quinoline compounds with their biological activity, guiding the design of more potent agents. mdpi.combiointerfaceresearch.com

Mechanistic Elucidation: DFT calculations are instrumental in exploring the energetics of reaction pathways, elucidating complex mechanisms, and understanding the role of catalysts. nih.govresearchgate.netrsc.orgresearchgate.net These theoretical studies can explain the regioselectivity observed in C-H functionalization reactions by modeling the stability of intermediates and transition states. mdpi.com For instance, DFT studies have been used to investigate the hydrodenitrogenation mechanism of quinoline over various catalysts and to analyze the photophysical properties of novel quinoline derivatives, providing a theoretical foundation that complements experimental findings. nih.govresearchgate.netrsc.org

| Computational Technique | Application in Quinoline Chemistry | Key Insights Provided |

| Molecular Docking | Predicting ligand-protein interactions | Binding affinity, interaction modes, virtual screening mdpi.commdpi.comnih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Correlating 3D structure with biological activity | Guiding design of more potent compounds mdpi.combiointerfaceresearch.com |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating properties | Reaction pathways, transition states, photophysical properties nih.govresearchgate.netrsc.orgresearchgate.net |

| ADMET Modeling | Predicting pharmacokinetic properties | Absorption, Distribution, Metabolism, Excretion, Toxicity mdpi.comnih.govresearchgate.net |

Expanding Applications in Materials Science and Advanced Sensors

While historically recognized for their medicinal applications, quinoline derivatives are increasingly being explored as functional materials in optoelectronics and sensor technology. nih.govresearchgate.net Their excellent electron transport properties, high photoluminescent efficiency, and chemical stability make them attractive candidates for a variety of advanced applications. oled-intermediates.comtandfonline.com

Organic Electronics:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are widely used in OLEDs. oled-intermediates.com They can function as efficient luminescent materials, particularly for green and blue light emission, and are incorporated into the light-emitting or charge transport layers to enhance device brightness, efficiency, and stability. oled-intermediates.comresearchgate.netmdpi.com Poly(quinoline)s and their metal complexes, such as Tris-(8-hydroxyquinolinato) aluminum (Alq3), are benchmark materials in OLED technology. tandfonline.comresearchgate.net

Photovoltaics (Solar Cells): In the realm of third-generation photovoltaics, quinoline derivatives are gaining popularity for use in dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.govresearchgate.netjchps.com Their strong absorption spectra and suitable energy levels allow them to function effectively as sensitizers or components of the active layer, contributing to the conversion of light into electricity. nih.govresearchgate.net

Transistors: The inherent electronic properties of quinolines also make them suitable for use in organic field-effect transistors (OFETs), a key component in modern electronics. nih.govresearchgate.net

Advanced Sensors: The unique photophysical properties of certain quinoline derivatives make them ideal for developing chemical sensors. researchgate.net Their fluorescence can be designed to respond to specific analytes, such as metal ions or changes in pH. researchgate.net This sensitivity allows for the creation of highly selective and responsive fluorescent probes for environmental monitoring and biological imaging. researchgate.net

Q & A

Q. What are the optimal synthetic routes for Ethyl 2,4-diphenylquinoline-3-carboxylate, and how can reaction conditions be modified to improve yields?

Methodological Answer: The compound is typically synthesized via a multi-step protocol involving cyclocondensation and functionalization. A common approach involves:

Friedländer synthesis : Condensation of 2-aminobenzophenone derivatives with β-keto esters under acidic conditions (e.g., polyphosphoric acid) to form the quinoline core.

Esterification : Introduction of the ethyl carboxylate group via nucleophilic substitution or ester exchange.

Key modifications to improve yields include:

- Using microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .

- Optimizing solvent polarity (e.g., DMF for high-temperature reactions) to stabilize intermediates .

- Employing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl substituents at the 2- and 4-positions .

Q. How should researchers characterize this compound using spectroscopic methods, and what key spectral signatures indicate successful synthesis?

Methodological Answer: A combination of spectroscopic techniques is critical:

- ¹H/¹³C NMR :

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of the ester) and 1600 cm⁻¹ (C=N quinoline ring) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., 365.4 g/mol) and fragment ions corresponding to phenyl or quinoline cleavage .

Advanced Research Questions

Q. How do electronic effects of substituents on the quinoline core influence the compound's reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nature of the quinoline nitrogen and ester group significantly impacts reactivity:

- Steric hindrance : Bulky 2,4-diphenyl groups may reduce accessibility for catalytic sites in cross-coupling reactions, necessitating ligands like XPhos to enhance Pd catalyst efficiency .

- Electronic effects : The electron-deficient quinoline ring directs electrophilic substitution to the 6- and 8-positions. Substituent effects can be modeled using DFT calculations to predict regioselectivity in functionalization .

- Case study : Fluorine or trifluoromethyl groups at the 6-position (as in related compounds) increase electrophilicity, enabling nucleophilic aromatic substitution under milder conditions .

Q. What crystallographic challenges arise when determining the structure of this compound, and how can SHELXL refinement parameters be optimized?

Methodological Answer: Common crystallographic challenges include:

- Disorder in flexible groups : The ethyl ester and phenyl rings may exhibit rotational disorder. Mitigate this by refining occupancy factors and using ISOR/TEMP constraints in SHELXL .

- Twinned crystals : If merging fails (Rint > 0.1), apply twin law matrices (e.g., -h, -k, l) and refine using the TWIN/BASF commands .

- High thermal motion : For low-temperature data (e.g., 100 K), use ADPs (anisotropic displacement parameters) for non-hydrogen atoms. Hydrogen atoms can be placed geometrically with HFIX commands .

Validation tools like PLATON should confirm absence of missed symmetry (e.g., check for RIGU restraints ) .

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. crystallographic results)?

Methodological Answer: Discrepancies often arise from:

- Solvent effects in simulations : DFT calculations assuming gas-phase conditions may conflict with solution-phase NMR. Re-run computations with PCM (Polarizable Continuum Model) solvation parameters .

- Crystal packing forces : X-ray structures may show bond-length distortions due to intermolecular interactions (e.g., π-stacking). Compare with Hirshfeld surface analysis to quantify packing effects .

- Dynamic vs. static disorder : For NMR, time-averaged signals may mask conformational flexibility visible in crystallography. Use VT (variable-temperature) NMR to probe dynamic behavior .

Q. What strategies are recommended for evaluating the compound's potential as a kinase inhibitor in drug discovery pipelines?

Methodological Answer: Key steps include:

Molecular docking : Screen against kinase ATP-binding pockets (e.g., EGFR, CDK2) using AutoDock Vina or Glide . The quinoline core mimics purine scaffolds, enabling competitive inhibition .

SAR studies : Modify substituents (e.g., replace phenyl with heteroaryl groups) to assess potency. For example, trifluoromethyl groups enhance metabolic stability .

In vitro assays : Use FRET-based kinase activity assays (e.g., ADP-Glo™) to measure IC₅₀ values. Cross-validate with cell proliferation assays (e.g., MTT on cancer cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.